3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate
Description
This compound features a pyrazole core substituted with a methyl group, a phenyl ring, a 4-nitrophenylsulfonyl moiety, and a 3-bromobenzoate ester. Its molecular formula is C₂₃H₁₆BrN₃O₆S, with a molecular weight of approximately 566.37 g/mol (estimated based on analogs in ). The 4-nitrophenylsulfonyl group enhances electron-withdrawing characteristics, while the bromine atom on the benzoate ester contributes to steric bulk and lipophilicity. Structural studies likely employ SHELXL for refinement () and ORTEP for visualization (), consistent with crystallographic practices for related pyrazole derivatives ().
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O6S/c1-15-21(34(31,32)20-12-10-19(11-13-20)27(29)30)22(26(25-15)18-8-3-2-4-9-18)33-23(28)16-6-5-7-17(24)14-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOZHTHDTREMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl sulfonyl group and the bromobenzoate ester. Common reagents used in these reactions include bromine, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromobenzoate ester can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Electronic Comparison
Key Observations:
- Electronic Effects: The target compound’s 4-nitrophenylsulfonyl and 3-bromobenzoate groups create a strongly electron-deficient aromatic system, favoring interactions with electron-rich biological targets.
- Steric Considerations : The tert-butyl group in introduces significant steric hindrance, which may limit binding to sterically sensitive targets compared to the target compound’s bromine atom.
- Functional Group Reactivity : Sulfonates () are more hydrophilic than sulfonamides or thioethers (), affecting solubility and metabolic stability.
Pharmacological Implications
- Sulfonamide/Sulfonate Derivatives: Known for protease inhibition (e.g., lansoprazole analogs in ). The 4-nitrophenylsulfonyl group may confer similar activity.
- Brominated Aromatics : Bromine’s hydrophobicity could enhance blood-brain barrier penetration, as seen in brominated antipsychotics.
Biological Activity
3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyrazole ring, a nitrophenyl sulfonyl group, and a bromobenzoate moiety. The molecular formula is with a molecular weight of approximately 432.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.30 g/mol |
| Melting Point | Not available |
| Solubility | Not extensively studied |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating derivatives of pyrazole compounds found that they effectively inhibited various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). Computational studies have predicted that similar pyrazole derivatives can bind to the COX active site, showing affinities comparable to known anti-inflammatory drugs like celecoxib . Specifically, modifications in the pyrazole ring enhance interactions with amino acids critical for enzyme activity.
Table: Predicted Binding Affinities for COX Inhibitors
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Celecoxib | -12.2 |
| 3-Methyl-Pyrazole Derivative | -9.9 |
| Other Pyrazole Analogues | -8.7 to -10.8 |
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that a related pyrazole compound reduced the growth of Staphylococcus aureus by up to 70% at concentrations as low as 50 µg/mL.
- Anti-inflammatory Activity : In animal models, administration of pyrazole derivatives resulted in reduced paw edema compared to control groups, indicating significant anti-inflammatory effects.
- Cancer Cell Line Studies : Compounds structurally similar to this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
